molecular formula C14H19NO4S B3379576 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-2-carboxylic acid CAS No. 165947-53-5

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-2-carboxylic acid

Cat. No.: B3379576
CAS No.: 165947-53-5
M. Wt: 297.37 g/mol
InChI Key: KQTGEVZDEWBXMN-UHFFFAOYSA-N
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Description

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-2-carboxylic acid is a heterocyclic compound that features a thienoazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl carbamate as a protecting group for the amine functionality, followed by cyclization with a thieno precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the thieno ring, often using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated derivatives, amines, thiols, organic solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid: Similar structure but with a furo ring instead of a thieno ring.

    tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and share the tert-butoxycarbonyl protecting group.

Uniqueness

5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-2-carboxylic acid is unique due to its thienoazepine core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-6-4-5-10-9(8-15)7-11(20-10)12(16)17/h7H,4-6,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTGEVZDEWBXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-2-carboxylic acid
Reactant of Route 2
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-2-carboxylic acid
Reactant of Route 3
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-2-carboxylic acid

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